molecular formula C10H9NO B11917649 2-Phenyloxetane-2-carbonitrile CAS No. 38586-15-1

2-Phenyloxetane-2-carbonitrile

Cat. No.: B11917649
CAS No.: 38586-15-1
M. Wt: 159.18 g/mol
InChI Key: WTCDXNWRIBOQHC-UHFFFAOYSA-N
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Description

2-Phenyloxetane-2-carbonitrile is an organic compound characterized by a four-membered oxetane ring with a phenyl group and a nitrile group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxetane-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the basic cyclization of 3-chloro-1-phenyl-1-propanol. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, leading to the formation of the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to control the reaction conditions precisely. This method allows for the generation and trapping of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, which can then be quenched with various electrophiles to afford the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxetane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetane derivatives, primary amines, and functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Phenyloxetane-2-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Biological Activity

2-Phenyloxetane-2-carbonitrile (CAS No. 38586-15-1) is an organic compound featuring a four-membered oxetane ring with a phenyl group and a nitrile group. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2
InChI KeyWTCDXNWRIBOQHC-UHFFFAOYSA-N
Canonical SMILESC1COC1(C#N)C2=CC=CC=C2

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's nitrile group can participate in nucleophilic attacks, while the oxetane ring contributes to its reactivity in biological systems. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, although specific mechanisms remain under investigation.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, compounds with similar structural motifs have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Research indicates that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For example, compounds structurally related to this compound have shown promise in targeting cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Study on Tyrosinase Inhibition

In a study exploring the inhibition of tyrosinase, a key enzyme in melanin production, various compounds were synthesized based on the 2-phenyloxetane scaffold. These compounds demonstrated varying degrees of inhibitory activity against murine and mushroom tyrosinases, with some achieving IC50 values in the low micromolar range. This suggests potential applications in skin depigmentation treatments and cosmetic formulations .

Cytotoxicity Assessments

In vitro studies using B16F10 melanoma cells assessed the cytotoxic effects of selected derivatives of this compound. Compounds were tested at concentrations ranging from 0 to 5 μM over 48 to 72 hours. Results indicated that some derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents against melanoma .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
2-Methyleneoxetane Lacks the nitrile group; less reactiveLimited antimicrobial properties
2-Trimethylsilyl-2-phenyloxetane Contains a trimethylsilyl group; enhances functionalization potentialPotential for drug development
2-Phenyloxetane Similar structure without the nitrile groupReduced reactivity and biological activity

Properties

CAS No.

38586-15-1

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-phenyloxetane-2-carbonitrile

InChI

InChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

WTCDXNWRIBOQHC-UHFFFAOYSA-N

Canonical SMILES

C1COC1(C#N)C2=CC=CC=C2

Origin of Product

United States

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